(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate
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Overview
Description
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is a complex organic compound featuring a piperidine ring, a benzo[d][1,3]dioxole moiety, and an acrylamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through a Pd-catalyzed arylation reaction, followed by Noyori asymmetric hydrogenation to ensure high enantioselectivity.
Acrylamide group introduction: This step involves the reaction of benzo[d][1,3]dioxole with an appropriate acrylamide precursor under controlled conditions.
Piperidine ring incorporation: The final step involves the coupling of the acrylamide intermediate with a piperidine derivative, often facilitated by a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylamide group to an amine.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is being explored for its anticancer properties, particularly in targeting microtubules and inducing apoptosis in cancer cells.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Industrial Applications: Potential use in the synthesis of other complex organic molecules due to its versatile functional groups.
Mechanism of Action
The mechanism of action of (E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate involves its interaction with microtubules, leading to the suppression of tubulin polymerization. This results in mitotic blockade and subsequent apoptosis of cancer cells . The compound’s molecular targets include tubulin and other proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Similar Compounds
1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: These compounds also target microtubules and have shown anticancer activity.
N-aryl-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds exhibit similar anticancer properties and induce apoptosis in cancer cells.
Uniqueness
(E)-phenyl 4-((3-(benzo[d][1,3]dioxol-5-yl)acrylamido)methyl)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to target microtubules and induce apoptosis makes it a promising candidate for further development as an anticancer agent.
Properties
IUPAC Name |
phenyl 4-[[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c26-22(9-7-17-6-8-20-21(14-17)29-16-28-20)24-15-18-10-12-25(13-11-18)23(27)30-19-4-2-1-3-5-19/h1-9,14,18H,10-13,15-16H2,(H,24,26)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNHKIDLBQHMPY-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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